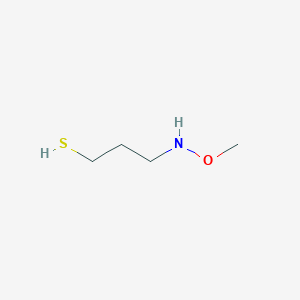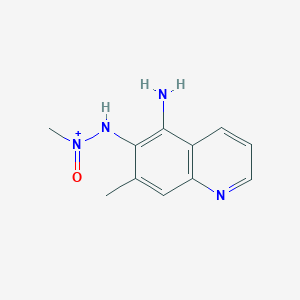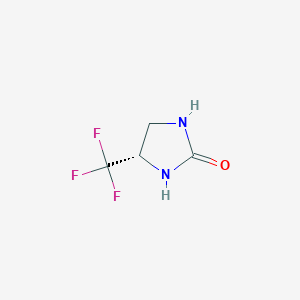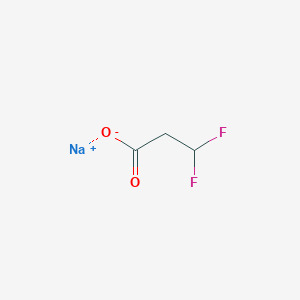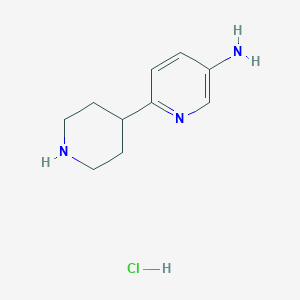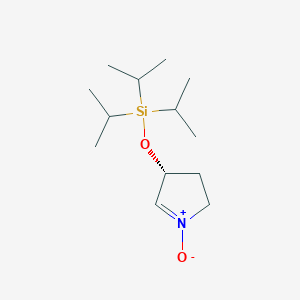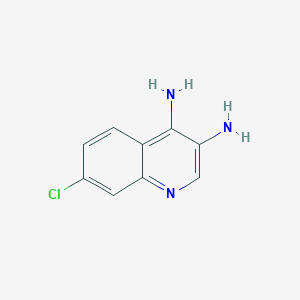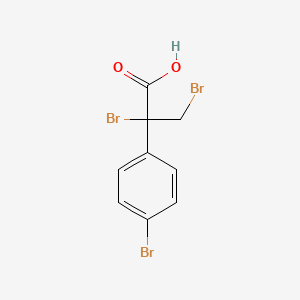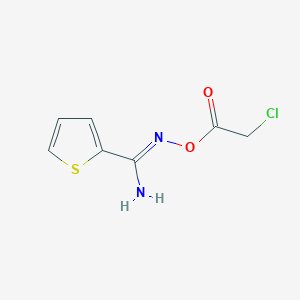![molecular formula C7H7N3 B12827272 6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)
6-Methyl-[1,2,3]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties, making these compounds of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with methyl azide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazolopyridine ring system.
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process involving the use of microwave irradiation. This method is advantageous due to its efficiency, reduced reaction times, and higher yields. The process involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, leading to the formation of the desired compound .
化学反応の分析
Types of Reactions: 6-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized triazolopyridine derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Halogenated or alkylated triazolopyridine derivatives.
科学的研究の応用
6-Methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 6-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects .
類似化合物との比較
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of nitrogen atoms in the triazole ring.
Pyrazolo[1,5-a]pyridine: Contains a pyrazole ring instead of a triazole ring.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.
Uniqueness: 6-Methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
6-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7-4-8-9-10(7)5-6/h2-5H,1H3 |
InChIキー |
IQSWCZXQIKIIJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=CN=N2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)

